3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde
CAS No.: 133674-50-7
Cat. No.: VC21177499
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133674-50-7 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 3-pyrrolidin-1-yl-1,2-oxazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C8H10N2O2/c11-6-7-5-8(9-12-7)10-3-1-2-4-10/h5-6H,1-4H2 |
| Standard InChI Key | MSYUYOAPWRRLDH-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NOC(=C2)C=O |
| Canonical SMILES | C1CCN(C1)C2=NOC(=C2)C=O |
Introduction
Chemical Properties and Structure
3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde possesses distinctive chemical properties derived from its structural components. The compound features a five-membered isoxazole ring with a pyrrolidine group attached at the 3-position and a carbaldehyde (CHO) group at the 5-position.
Basic Physicochemical Properties
The physical and chemical properties of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 133674-50-7 |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 3-pyrrolidin-1-yl-1,2-oxazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C8H10N2O2/c11-6-7-5-8(9-12-7)10-3-1-2-4-10/h5-6H,1-4H2 |
| Standard InChIKey | MSYUYOAPWRRLDH-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NOC(=C2)C=O |
| Appearance | Not specified in available literature |
These properties establish the basic chemical identity of the compound and provide essential information for its handling and utilization in research settings.
Structural Features
The structural arrangement of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde contributes significantly to its chemical behavior:
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The isoxazole core provides a rigid, aromatic scaffold with specific electron distribution.
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The pyrrolidine ring at the 3-position introduces a basic nitrogen center, influencing the compound's solubility, reactivity, and potential for hydrogen bonding.
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The aldehyde group at the 5-position serves as a reactive functional group for further chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.
The combination of these structural elements creates a molecule with distinct chemical reactivity patterns, particularly in nucleophilic and electrophilic reactions, making it valuable for synthetic applications in pharmaceutical development.
Synthesis Methods
The synthesis of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde can be approached through various methodologies, drawing from established techniques for isoxazole synthesis with specific modifications to incorporate the pyrrolidine and carbaldehyde functional groups.
General Isoxazole Synthesis Approaches
Several synthetic routes can be adapted for the preparation of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde, based on general isoxazole synthesis methods:
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1,3-Dipolar cycloaddition reactions involving nitrile oxides and alkynes represent a common approach for isoxazole synthesis. This method can be modified to incorporate the pyrrolidine functionality at the 3-position .
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Base-catalyzed condensation reactions of nitroacetic esters with appropriate dipolarophiles offer another viable synthetic route, potentially conducted in aqueous medium for environmental benefits .
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Reactions of β-diketones with hydroxylamine in ionic liquids such as butylmethylimidazolium salts ([BMIM]X) could be adapted to obtain the isoxazole core with subsequent functionalization .
Biological Activities and Applications
3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde demonstrates potential in various biological applications, particularly in pharmaceutical development. The available research indicates several areas of therapeutic potential.
Anticancer Activity
The compound has shown anticancer potential, specifically exhibiting cytotoxicity against PC-3 cancer cell lines. This activity may be attributed to the isoxazole scaffold, which is known to confer anticancer properties in various derivatives. The specific mechanism of action against cancer cells remains under investigation, but may involve:
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Potential inhibition of specific enzymes or receptors involved in cancer cell proliferation
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Possible induction of apoptosis in cancer cells
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Interference with cell signaling pathways critical for cancer progression
Research Findings and Developments
Current research on 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde is still developing, with several important findings emerging from studies on this compound and structurally related molecules.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving isoxazole derivatives provide valuable insights into the potential activity of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde:
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The pyrrolidine group at the 3-position appears to enhance biological activity in various isoxazole derivatives, potentially through improved binding to biological targets or enhanced pharmacokinetic properties.
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The presence of the carbaldehyde functionality at the 5-position creates opportunities for further structural elaboration, potentially leading to derivatives with modified or enhanced biological profiles.
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The isoxazole core itself contributes to biological activity through its specific electronic and structural characteristics, often serving as a bioisostere for other heterocyclic systems in drug development.
Comparative Analysis with Related Compounds
Research on structurally similar compounds provides context for understanding the potential significance of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde:
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Related compounds such as 5-methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid have demonstrated various biological activities, suggesting similar potential for 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde .
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Studies on (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl) methanone derivatives have shown significant anticonvulsant activity, indicating the importance of pyrrolidine-isoxazole hybrid structures in neurological applications .
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The isomerization chemistry of isoxazoles, particularly catalytic isoxazole-isoxazole isomerization, reveals the potential for structural modifications that could be applied to 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde to generate novel derivatives with altered properties .
Future Perspectives
The research landscape for 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde presents several promising directions for future investigation and development.
Synthetic Optimization
Future research could focus on developing more efficient, environmentally friendly synthetic routes for 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde:
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Exploration of green chemistry approaches, such as solvent-free conditions, catalytic methods, or microwave-assisted synthesis, could improve yield while reducing environmental impact.
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Development of one-pot synthetic procedures could streamline production and increase accessibility for research purposes.
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Investigation of chemoselective methods for functionalization could enable more precise control over reaction outcomes and facilitate the creation of structurally diverse derivatives.
Expanded Biological Evaluation
A comprehensive assessment of the biological profile of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde would significantly enhance understanding of its therapeutic potential:
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Detailed mechanism of action studies could elucidate how the compound exerts its anticancer and anti-inflammatory effects.
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Expanded screening against diverse cancer cell lines would provide a more complete picture of its anticancer specificity and potency.
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Evaluation of potential antimicrobial, antiviral, or antiparasitic activities could reveal additional therapeutic applications.
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Assessment of pharmacokinetic properties and toxicity profiles would inform potential drug development efforts.
Structural Modifications and Derivatives
The reactive carbaldehyde group offers numerous possibilities for structural elaboration:
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Creation of Schiff bases, oximes, or hydrazones could generate libraries of derivatives with potentially enhanced or novel biological activities.
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Exploration of reduction products, such as the corresponding alcohol or amine derivatives, might yield compounds with modified property profiles.
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Investigation of coupling reactions to create larger molecular structures incorporating the 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde scaffold could lead to multifunctional therapeutic agents.
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